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molecular formula C6H3N5 B8555252 3-Azido-2-cyanopyridine

3-Azido-2-cyanopyridine

Cat. No. B8555252
M. Wt: 145.12 g/mol
InChI Key: AQRVSMKNOAACER-UHFFFAOYSA-N
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Patent
US06303613B1

Procedure details

A solution of 3-bromo-2-cyanopyridine (Chem. Pharm. Bull, 1985, 33, 565) (2.6 g, 14.2 mmol) and sodium azide (1.0 g, 15.3 mmol) in DMF (30 ml) was heated at 90° C. for 16 h. The resulting mixture was cooled, water was added and the whole was extracted with ethyl acetate. The combined extracts were washed with saturated brine and dried over magnesium sulphate. Evaporation of the solvent gave the product as an oil, which was purified by flash column chromatography on silica gel, eluting with ethyl acetate/petrol (1:3 to 1:1) as eluent to afford the product. MS (EI) m/z 145; 1H NMR (d6-DMSO) 8.50 (1H, d), 8.09 (1H, d), 7.77 (1H, dd).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[N-:10]=[N+:11]=[N-:12].[Na+].O>CN(C=O)C>[N:10]([C:2]1[C:3]([C:8]#[N:9])=[N:4][CH:5]=[CH:6][CH:7]=1)=[N+:11]=[N-:12] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C#N
Name
Quantity
1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the whole was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])C=1C(=NC=CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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